Vaccenic Acid

Description

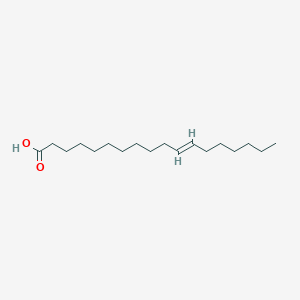

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-octadec-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHZIFQPPBDJPM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009341 | |

| Record name | Vaccenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Vaccenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

693-72-1, 143-25-9, 62972-93-4 | |

| Record name | Vaccenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaccenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Octadecenoyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062972934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaccenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-octadec-11-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VACCENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ72OGU4EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vaccenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44 °C | |

| Record name | Vaccenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The History and Discovery of Vaccenic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccenic acid, a naturally occurring trans fatty acid found predominantly in ruminant fats and dairy products, has garnered significant scientific interest due to its unique biological activities, which stand in contrast to the detrimental health effects associated with industrially produced trans fats. This technical guide provides a comprehensive overview of the history of this compound's discovery, the evolution of its analytical methodologies, its quantitative presence in various food sources, and its elucidated signaling pathways.

History and Discovery

This compound was first identified in 1928 by Bertram S.H., who isolated it from animal fats and butter.[1][2][3][4] The name "vaccenic" is derived from the Latin word vacca, meaning cow, reflecting its initial source.[2] This discovery was a landmark in lipid chemistry, as it was the first demonstration of the presence of trans isomers of fatty acids in ruminant fats. Chemically, this compound is known as (E)-octadec-11-enoic acid, a C18:1 trans-11 monounsaturated fatty acid.

Early Isolation and Characterization Protocols

-

Saponification: The butter fat would first be saponified by heating with an alkali (e.g., potassium hydroxide in ethanol) to hydrolyze the triglycerides into glycerol and free fatty acids.

-

Acidification: The resulting soap solution would then be acidified (e.g., with hydrochloric or sulfuric acid) to protonate the fatty acids, causing them to separate from the aqueous layer.

-

Solvent Extraction: The mixture of free fatty acids would be extracted using a nonpolar solvent like diethyl ether or petroleum ether.

-

Fractional Distillation: The initial separation of fatty acids was often achieved by fractional distillation of their methyl esters under reduced pressure. This technique separates compounds based on their boiling points, which are influenced by chain length and degree of unsaturation.

-

Low-Temperature Crystallization: Further purification would have been achieved by low-temperature crystallization from solvents like acetone or methanol. Saturated fatty acids and trans fatty acids, having higher melting points, would crystallize at warmer temperatures than their cis-unsaturated counterparts, allowing for their separation.

-

Lead-Salt Precipitation: Another common technique was the lead-salt precipitation method, where the fatty acid mixture was treated with lead acetate. The lead salts of saturated and trans fatty acids are less soluble in ethanol than those of cis-unsaturated fatty acids, permitting a degree of separation.

-

Characterization: The final characterization of the isolated this compound would have relied on determining its physical properties, such as melting point (which for pure this compound is 44°C), and chemical properties like its iodine value (a measure of the degree of unsaturation) and neutralization equivalent (to determine its molecular weight).

Quantitative Data

The concentration of this compound varies significantly across different food sources. The following tables summarize quantitative data on its presence in various foodstuffs and its biological effects.

Table 1: Concentration of this compound in Various Food Sources

| Food Source | Mean Concentration (% of total fatty acids) | Range (% of total fatty acids) | Reference(s) |

| Butter | 4.37 | 2.94 - 4.37 | |

| Cheese | 3.68 | 3.36 - 3.71 | |

| Ground Beef | 1.11 | 1.09 - 1.13 | |

| Lamb (Longissimus lumborum) | Higher than beef | - |

Table 2: Biological Effects of this compound

| Biological Effect | Model System | Quantitative Finding | Reference(s) |

| Lipid Profile | |||

| LDL Cholesterol | Human Clinical Trial | Increased by 2-6% compared to control | |

| HDL Cholesterol | Human Clinical Trial | Increased by 2-6% compared to control | |

| Anti-Cancer Activity | |||

| Cell Viability Inhibition (5-8F NPC cells) | In vitro (Nasopharyngeal Carcinoma Cells) | EC50 = 81.5 µM | |

| Cell Viability Inhibition (CNE-2 NPC cells) | In vitro (Nasopharyngeal Carcinoma Cells) | EC50 = 124 µM | |

| Growth Inhibitory Ratio (5-8F NPC cells) | In vitro (Nasopharyngeal Carcinoma Cells) | 49.3% at 100 µM | |

| Growth Inhibitory Ratio (CNE-2 NPC cells) | In vitro (Nasopharyngeal Carcinoma Cells) | 45.3% at 100 µM |

Modern Experimental Protocols

The analysis of this compound has been revolutionized by the advent of modern chromatographic and spectroscopic techniques.

Lipid Extraction

A common and robust method for extracting total lipids from biological samples is the Bligh and Dyer method or the Folch method.

Protocol: Modified Bligh and Dyer Lipid Extraction

-

Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform and methanol (1:2, v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8. This induces phase separation.

-

Centrifugation: Centrifuge the mixture to facilitate the separation of the layers.

-

Lipid Collection: The lower chloroform layer, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Fatty Acid Analysis by Gas Chromatography (GC)

Protocol: Fatty Acid Methyl Ester (FAME) Preparation and GC Analysis

-

Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs). This is typically achieved by heating the lipid extract with a reagent such as boron trifluoride in methanol or methanolic HCl.

-

Extraction of FAMEs: The FAMEs are then extracted into a nonpolar solvent like hexane.

-

GC Analysis: The FAME mixture is injected into a gas chromatograph equipped with a highly polar capillary column (e.g., CP-Sil 88 or SP-2560) and a flame ionization detector (FID).

-

Identification and Quantification: The individual FAMEs are separated based on their volatility and polarity. They are identified by comparing their retention times to those of known standards. Quantification is achieved by integrating the peak areas and comparing them to the peak area of an internal standard. For complex mixtures, pre-fractionation using silver-ion chromatography (Ag-HPLC or Ag-TLC) can be employed to separate cis and trans isomers before GC analysis.

Signaling Pathways

Recent research has begun to unravel the molecular mechanisms through which this compound exerts its biological effects.

Conversion to Rumenic Acid

A key metabolic fate of this compound in mammals is its conversion to rumenic acid (cis-9, trans-11 conjugated linoleic acid), a compound with known anti-carcinogenic properties. This conversion is catalyzed by the enzyme Δ9-desaturase (stearoyl-CoA desaturase 1, SCD1), which introduces a cis double bond at the 9th position of the fatty acid chain.

Conversion of this compound to Rumenic Acid.

Anti-Cancer Signaling in Nasopharyngeal Carcinoma Cells

In human nasopharyngeal carcinoma (NPC) cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This is achieved through the inhibition of the Akt signaling pathway, leading to reduced phosphorylation of Bad, a pro-apoptotic protein. Dephosphorylated Bad can then promote apoptosis.

This compound Induced Apoptosis in NPC Cells.

Immune Modulation

Recent studies have indicated that this compound can modulate immune responses. In CD8+ T cells, it has been found to enhance anti-tumor immunity by acting as an antagonist of the G protein-coupled receptor 43 (GPR43). This inhibition of GPR43 leads to the activation of the cAMP-PKA-CREB signaling pathway, which boosts the cytotoxic function of these T cells.

References

- 1. Frontiers | Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS [frontiersin.org]

- 2. nzsap.org [nzsap.org]

- 3. This compound and trans fatty acid isomers from partially hydrogenated oil both adversely affect LDL cholesterol: a double-blind, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. metabolon.com [metabolon.com]

A Technical Guide to the Natural Sources of Trans-Vaccenic Acid in Ruminants

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Trans-vaccenic acid (TVA), a naturally occurring trans fatty acid found in ruminant-derived products, has garnered significant scientific interest. Unlike industrially produced trans fats, TVA is a product of the microbial biohydrogenation of unsaturated fatty acids in the rumen. It serves as a precursor to rumenic acid (cis-9, trans-11 conjugated linoleic acid), another bioactive compound. Understanding the natural sources and the factors influencing TVA concentration is critical for research into its physiological effects and for the development of functional foods. This guide provides an in-depth overview of the biochemical origins of TVA in ruminants, quantitative data on its concentration in various sources, factors influencing its production, and detailed experimental protocols for its quantification.

The Core Process: Rumen Biohydrogenation

Trans-vaccenic acid is an intermediate product of the biohydrogenation of dietary polyunsaturated fatty acids (PUFAs), primarily linoleic acid (LA) and α-linolenic acid (ALA), by rumen microorganisms.[1][2][3] This process is a detoxification mechanism for rumen bacteria, which are sensitive to high levels of PUFAs.[4][5] The biohydrogenation pathway involves a series of isomerization and reduction reactions.

The conversion of linoleic acid involves an initial isomerization to cis-9, trans-11 conjugated linoleic acid (CLA), also known as rumenic acid. This intermediate is then reduced to form trans-vaccenic acid (TVA). A separate group of rumen bacteria can further hydrogenate TVA to the saturated fatty acid, stearic acid (SA). Therefore, the amount of TVA that escapes the rumen and becomes available for incorporation into the animal's tissues and milk depends on the balance between its formation and its subsequent conversion to stearic acid.

Quantitative Data on Trans-Vaccenic Acid Concentration

The concentration of TVA is highly variable and depends on numerous factors, including animal species, diet, and season. The primary natural sources for human consumption are dairy products and the meat of ruminant animals like cattle, sheep, and goats.

TVA in Ruminant Milk and Dairy Products

Milk fat is a significant source of TVA, typically comprising 2-5% of the total fat. However, this can be substantially influenced by the animal's diet. Forage-based diets and supplementation with certain oils rich in linoleic acid can increase TVA content.

| Product | Species | Diet / Condition | TVA Concentration | Reference(s) |

| Milk Fat | Cow | Control (No Supplemental Oil) | 21 mg/g fat | |

| Milk Fat | Cow | Supplemented with Soybean Oil | 45 mg/g fat | |

| Milk Fat | Cow | Control (Grazing + Palm Oil) | 23.8 g/kg fatty acids | |

| Milk Fat | Cow | Grazing + Rice Bran | 31.1 g/kg fatty acids | |

| Milk Fat | Cow | General | ~2.7% of total fatty acids | |

| Milk Fat | Sheep | March (Peak Pasture) | 4.52 mg/100 mg FAME | |

| Milk Fat | Sheep | June (Late Pasture) | 1.76 mg/100 mg FAME | |

| Cheese Fat | Sheep | Average | 3.33 mg/100 mg FAME | |

| Butter | Cow | General | ~3% of total fat by weight | |

| FAME: Fatty Acid Methyl Esters |

TVA in Ruminant Tissues (Meat)

Similar to milk, the TVA content in meat and adipose tissue is influenced by the animal's diet. Pasture-fed animals generally exhibit higher concentrations of TVA in their tissues compared to those fed concentrate-based diets.

| Tissue | Species | Diet / Condition | TVA Concentration | Reference(s) |

| Duodenal Digesta | Beef Cattle | Pasture-fed | Significantly higher than concentrate | |

| Plasma | Beef Cattle | Pasture-fed | Significantly higher than concentrate | |

| Liver | Beef Cattle | Pasture-fed | Significantly higher than concentrate | |

| Heart | Beef Cattle | Pasture-fed | Significantly higher than concentrate | |

| General Meat/Fat | Ruminants | General | 2-8% of total fatty acids |

Factors Influencing TVA Production

The final concentration of TVA in ruminant products is a net result of rumen microbial activity, which is heavily influenced by diet.

-

Forage vs. Concentrate: Forage-based diets (pasture, hay) are associated with the "normal" biohydrogenation pathway, favoring the production of TVA (t11-18:1). High-concentrate or high-starch diets can lower rumen pH, shifting the microbial population and altering the biohydrogenation pathway to favor the production of t10-18:1, a different isomer.

-

Dietary Lipids: Supplementing diets with oils rich in linoleic and linolenic acids, such as soybean oil, rice bran, or sunflower oil, can provide more substrate for biohydrogenation, leading to increased TVA production. The effect is dose-dependent, with peak TVA output often seen when supplemental PUFAs are fed at 50 to 80 g/kg of dry matter intake.

-

Seasonal Changes: The quality of pasture changes throughout the seasons, which in turn affects the fatty acid profile of the forage consumed by grazing animals. Studies in sheep have shown that TVA concentrations in milk are highest in the spring (March) and decrease into the summer (June) as pasture quality declines. This is also observed in cattle, where summer milk often contains more blood-derived fatty acids like C18:1, while winter milk is higher in saturated fats.

Experimental Protocol for TVA Quantification

The accurate quantification of trans fatty acid isomers like TVA requires precise analytical methods, most commonly gas chromatography (GC). The following protocol is a synthesized methodology based on established techniques.

Overview of Analytical Workflow

The general procedure involves extracting the total lipids from the sample, converting the fatty acids into their volatile methyl ester derivatives (FAMEs), and then separating and quantifying these FAMEs using gas chromatography. For complex samples like ruminant fat, a pre-fractionation step to separate trans and cis isomers may be employed for greater accuracy.

Detailed Methodology

Step 1: Lipid Extraction (Modified Folch Method)

-

Homogenize 1 gram of the sample (e.g., ground meat, lyophilized milk).

-

Add a 2:1 (v/v) mixture of chloroform and methanol to the homogenized sample.

-

Vortex vigorously to ensure thorough mixing and extraction of lipids into the organic phase.

-

Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.

-

Centrifuge to pellet the solid material and clearly separate the aqueous and organic layers.

-

Carefully collect the lower chloroform layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Step 2: Preparation of Fatty Acid Methyl Esters (FAMEs) This two-step process first saponifies the lipids and then methylates the resulting free fatty acids.

-

Saponification: Add 0.5 M methanolic sodium hydroxide to the lipid extract. Heat at 100°C for 5-10 minutes to hydrolyze the triacylglycerols into glycerol and fatty acid salts.

-

Methylation: Cool the sample and add a methylation agent, such as boron trifluoride (BF3) in methanol. Heat again at 100°C for 5 minutes. This reaction converts the fatty acid salts to their corresponding FAMEs.

-

Extraction of FAMEs: Add isooctane and a saturated sodium chloride solution. Vortex, and allow the layers to separate. The upper isooctane layer, now containing the FAMEs, is collected for analysis.

Step 3: Gas Chromatography (GC) Analysis

-

Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A highly polar capillary column is required for the separation of fatty acid isomers. A 100m CP-Sil 88 or equivalent is recommended for resolving trans-18:1 isomers.

-

GC Conditions (Example):

-

Carrier Gas: Helium.

-

Injector Temperature: 260°C.

-

Detector Temperature: 280°C.

-

Oven Program: Start at 100°C, ramp at 10°C/min to 160°C, then ramp at 3°C/min to 220°C (hold for 5 min), then ramp at 10°C/min to 260°C (hold for 5 min).

-

-

Identification and Quantification: Identify the TVA peak by comparing its retention time to that of a certified TVA standard. Quantify the concentration by relating the peak area to that of an internal standard and constructing a calibration curve.

Optional Step: Pre-fractionation of Isomers For highly accurate determination of the complete trans-18:1 profile, a pre-separation of cis and trans isomers can be performed on the FAMEs before GC analysis using silver-ion thin-layer chromatography (Ag-TLC) or silver-ion solid-phase extraction (Ag-SPE). This step isolates the trans isomers, allowing for more precise quantification without interference from co-eluting cis isomers.

References

vaccenic acid as a precursor to conjugated linoleic acid (CLA)

An In-depth Technical Guide on Vaccenic Acid as a Precursor to Conjugated Linoleic Acid (CLA)

Executive Summary

This compound (VA), a naturally occurring trans fatty acid found predominantly in ruminant-derived products like milk and meat, serves as a primary dietary precursor for the endogenous synthesis of cis-9, trans-11 conjugated linoleic acid (CLA), also known as rumenic acid. This bioconversion is a critical metabolic process, as it significantly contributes to the body's total pool of CLA, a fatty acid recognized for its diverse and potent biological activities. The enzymatic conversion is catalyzed by the Δ9-desaturase enzyme, formally known as stearoyl-CoA desaturase (SCD). Understanding the kinetics, underlying mechanisms, and experimental methodologies for studying this pathway is of paramount importance for researchers in nutrition, physiology, and drug development. This guide provides a comprehensive overview of the biochemical conversion, quantitative data from key studies, detailed experimental protocols, and the physiological context of this important metabolic pathway.

Biochemical Conversion Pathway

The synthesis of cis-9, trans-11 CLA from this compound is a single-step enzymatic reaction. This compound (trans-11-octadecenoic acid) is converted to rumenic acid (cis-9, trans-11-octadecadienoic acid) through the action of the Δ9-desaturase enzyme.[1][2][3] This enzyme introduces a cis double bond at the 9th carbon position of the fatty acyl-CoA chain.[4][5] The reaction requires molecular oxygen and electrons, which are supplied by an electron transport chain in the endoplasmic reticulum involving cytochrome b5 and NAD(P)H-cytochrome b5 reductase.

This conversion primarily occurs in tissues where Δ9-desaturase is expressed, with the mammary gland being a particularly active site during lactation. Adipose tissue is also a significant site for this bioconversion. The efficiency of this conversion underscores the importance of dietary VA intake when assessing the physiological status and health benefits attributed to CLA.

Quantitative Data: Conversion Efficiency of this compound to CLA

The rate of conversion of this compound to CLA has been quantified in various models, including humans, dairy cattle, and rodents. The efficiency varies depending on the species, tissue, and dietary conditions. The following tables summarize key quantitative findings from the literature.

| Study Subject | VA Administration | Sample Matrix | Key Quantitative Finding | Reference |

| Lactating Women | 2.5 mg/kg body weight of ¹³C-VA | Milk | A portion (<10%) of milk cis-9, trans-11 CLA was endogenously synthesized from VA. | |

| Healthy Humans | Diets containing 1.5, 3.0, or 4.5 g VA/day | Serum | The average conversion rate was 19%, with significant interindividual differences. | |

| Lactating Dairy Cows | 1.5 g of VA-1-¹³C infused abomasally | Milk Fat | Approximately 80% of milk fat cis-9, trans-11 CLA originated from VA. | |

| Mice | Diet containing 1% TVA | Carcass | 12% of dietary TVA was recovered as CLA. 48.8% of TVA available in tissues was desaturated. | |

| HEK 293 Cells (overexpressing SCD1) | Fed with this compound | Total Lipids | Conversion efficiency increased from ~5-7% in control cells to ~16-20% in SCD1-overexpressing cells. | |

| fa/fa Zucker Rats | 1.5% (w/w) VA diet for 8 weeks | Adipose Tissue Triglycerides (TAG) & Phospholipids (PL) | c9, t11-CLA was elevated ~24-fold in TAG and was newly present in PL of the VA-fed group. |

Key Enzyme: Δ9-Desaturase / Stearoyl-CoA Desaturase (SCD)

Stearoyl-CoA desaturase (SCD) is the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). It is an integral membrane protein located in the endoplasmic reticulum. The primary substrates for SCD are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which it converts to palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively.

The same enzyme is responsible for the Δ9-desaturation of this compound (trans-11 18:1) to produce cis-9, trans-11 CLA. This demonstrates a broader substrate flexibility than its name implies. The activity and expression of SCD are regulated by various factors, including:

-

Diet: High carbohydrate diets induce SCD expression, while polyunsaturated fatty acids (PUFAs) can suppress it.

-

Hormones: Insulin and leptin are known to regulate SCD activity.

-

Genetic Factors: Polymorphisms in the SCD gene can influence enzyme activity and are associated with metabolic outcomes.

In humans, two main isoforms exist: SCD1 and SCD5. SCD1 is the most studied and is highly expressed in lipogenic tissues like the liver and adipose tissue. The regulation of SCD is crucial for maintaining cellular homeostasis, as the ratio of saturated to monounsaturated fatty acids affects membrane fluidity and signaling pathways.

Experimental Protocols

Protocol for Fatty Acid Analysis in Biological Samples

This protocol outlines the standard workflow for quantifying the fatty acid profile, including VA and CLA, from biological matrices such as plasma, milk, or tissue.

-

Lipid Extraction:

-

Homogenize tissue samples as required. For liquid samples like plasma or milk, use a defined volume.

-

Extract total lipids using a chloroform:methanol mixture, commonly employing the methods of Folch et al. (2:1 v/v) or Bligh and Dyer (1:2:0.8 v/v/v chloroform:methanol:water).

-

Add an internal standard (e.g., C17:0 or a deuterated fatty acid) at the beginning of the extraction for accurate quantification.

-

After phase separation (often aided by centrifugation), collect the lower organic phase containing the lipids.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Saponification and Methylation (Transesterification):

-

To analyze total fatty acids, first hydrolyze the esterified lipids (triglycerides, phospholipids, etc.) by heating the lipid extract with methanolic potassium hydroxide (KOH). This process is known as saponification.

-

Methylate the resulting free fatty acids to form fatty acid methyl esters (FAMEs). This is commonly achieved by adding a catalyst like boron trifluoride (BF₃) in methanol or methanolic HCl and heating. FAMEs are more volatile and suitable for gas chromatography.

-

-

FAMEs Analysis by Gas Chromatography (GC):

-

Resuspend the final FAMEs extract in a suitable solvent like hexane or iso-octane.

-

Inject an aliquot into a gas chromatograph equipped with a highly polar capillary column (e.g., SP-2560 or CP-Sil 88) designed for FAMEs separation.

-

Use a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both quantification and structural identification.

-

Identify individual FAMEs by comparing their retention times to those of known analytical standards.

-

Quantify the fatty acids by comparing their peak areas to the peak area of the internal standard.

-

-

Structural Confirmation (Optional but Recommended):

-

To confirm the position of double bonds in VA and CLA, FAMEs can be converted to dimethyl disulfide (DMDS) adducts before GC-MS analysis. The fragmentation pattern of the DMDS adducts in the mass spectrometer reveals the original double bond locations.

-

Protocol for In Vivo Measurement of VA to CLA Conversion

This protocol uses stable isotope tracers to directly measure the endogenous synthesis of CLA from VA in a living organism.

-

Tracer Administration:

-

Synthesize or procure a stable isotope-labeled version of this compound, most commonly ¹³C-labeled VA ([1-¹³C]VA).

-

Administer the labeled VA to the study subjects. The route can be oral consumption for human studies or direct infusion (e.g., abomasal or duodenal) in animal models to bypass ruminal metabolism.

-

-

Sample Collection:

-

Collect biological samples at multiple time points before and after tracer administration. Typical time points can range from 0 to 48 hours.

-

Relevant samples include blood (plasma), milk, and, if feasible, tissue biopsies (e.g., adipose tissue).

-

-

Lipid Processing and Analysis:

-

Extract total lipids and prepare FAMEs from each sample as described in Protocol 5.1.

-

For detailed analysis, plasma lipids can be fractionated into triglycerides, phospholipids, cholesterol esters, etc., prior to methylation.

-

Analyze the FAMEs using Gas Chromatography-Mass Spectrometry (GC-MS) operating in selected ion monitoring (SIM) mode.

-

-

Data Interpretation:

-

Monitor the mass-to-charge ratios (m/z) corresponding to both the unlabeled (¹²C) and labeled (¹³C) versions of VA and CLA.

-

The appearance of ¹³C-labeled CLA in samples following the administration of ¹³C-labeled VA provides direct proof of conversion.

-

Quantify the ¹³C enrichment in both the precursor (VA) and product (CLA) pools over time to model the kinetics and calculate the conversion rate.

-

Physiological Relevance and Signaling Pathways

The conversion of VA to CLA is physiologically significant because it provides an endogenous source of a bioactive fatty acid. While both VA and CLA are being investigated for their health benefits, many effects have been historically attributed to CLA. However, emerging evidence suggests VA may have biological activities independent of its conversion to CLA, such as lipid-lowering and anti-inflammatory effects.

-

Lipid Metabolism: Both VA and CLA have been shown to influence lipid metabolism. Studies in rodent models suggest VA supplementation can reduce fasting triglyceride concentrations. The combination of VA and CLA may have synergistic hypolipidemic effects. These effects may be mediated through pathways involving peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis.

-

Inflammation and Immunity: Natural trans fatty acids like VA and CLA are reported to modulate immune function by reducing the production of pro-inflammatory mediators.

-

Insulin Sensitivity: The effects of VA and CLA on insulin sensitivity are complex and appear to be isomer-specific and model-dependent. Some studies suggest benefits, while others show no effect or even adverse effects, particularly with the trans-10, cis-12 CLA isomer not produced from VA.

The relationship between dietary VA, its conversion, and subsequent physiological effects highlights a complex interplay that is crucial for drug development and nutritional recommendations.

Conclusion

This compound is a key dietary precursor for the endogenous synthesis of cis-9, trans-11 conjugated linoleic acid, a conversion catalyzed by the Δ9-desaturase enzyme. This metabolic pathway is a significant contributor to the body's CLA levels, with conversion rates estimated to be around 19% in humans and even higher in other species like dairy cows. The quantification of this conversion is essential for accurately assessing the health impacts of consuming ruminant-derived fats. The detailed experimental protocols provided herein, utilizing stable isotope tracers and advanced chromatographic techniques, are the gold standard for investigating this pathway. For researchers and professionals in drug development, understanding the interplay between dietary VA, its conversion to bioactive CLA, and the independent effects of VA itself is critical for developing novel nutritional strategies and therapeutic interventions targeting metabolic and inflammatory diseases.

References

- 1. Bioconversion of this compound to conjugated linoleic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Bioconversion of this compound to conjugated linoleic acid in humans. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and Function of Δ9-Fatty Acid Desaturase [jstage.jst.go.jp]

The Conversion of Vaccenic Acid to Rumenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic pathway responsible for the conversion of vaccenic acid to rumenic acid, a process of significant interest in the fields of nutrition, physiology, and pharmacology. The guide details the enzymatic reaction, presents quantitative data on conversion rates, outlines key experimental protocols, and provides visualizations of the biochemical pathway and experimental workflows.

The Core Metabolic Pathway

The primary mechanism for the synthesis of rumenic acid (cis-9, trans-11 conjugated linoleic acid) from this compound (trans-11-octadecenoic acid) is an enzymatic desaturation reaction. This conversion is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1), also known as delta-9-desaturase.[1][2][3]

Enzymatic Reaction:

The SCD1 enzyme introduces a double bond between the 9th and 10th carbon atoms of the fatty acyl-CoA substrate.[1][2] In this specific pathway, vaccenoyl-CoA serves as the substrate. The reaction takes place in the endoplasmic reticulum and requires several cofactors, including NADH, cytochrome b5, and cytochrome b5 reductase, to facilitate the transfer of electrons. Molecular oxygen is also a key component of this reaction.

Cellular Location:

SCD1 is an integral membrane protein located in the endoplasmic reticulum of various cell types, with high expression in adipose tissue and the liver.

Below is a diagram illustrating the metabolic conversion of this compound to rumenic acid.

Quantitative Data on Conversion Rates

The efficiency of the conversion of this compound to rumenic acid varies depending on the species, tissue, and dietary factors. The following tables summarize key quantitative data from various studies.

Table 1: Conversion of this compound to Rumenic Acid in Humans

| Study Population | Dietary this compound Intake ( g/day ) | Conversion Rate (%) | Tissue/Sample Type | Reference |

| Healthy Adults | 1.5 | ~19% (average) | Serum | |

| Healthy Adults | 3.0 | ~19% (average) | Serum | |

| Healthy Adults | 4.5 | ~19% (average) | Serum |

Table 2: this compound and Rumenic Acid Concentrations in Beef Cattle Tissues (Pasture vs. Concentrate Feeding)

| Tissue | Diet | This compound (mg/100g tissue) | Rumenic Acid (mg/100g tissue) | Reference |

| Liver | Pasture | Significantly Higher | Significantly Higher | |

| Liver | Concentrate | Lower | Lower | |

| Heart | Pasture | Significantly Higher | Significantly Higher | |

| Heart | Concentrate | Lower | Lower | |

| Subcutaneous Fat | Pasture | Significantly Higher | No Significant Difference | |

| Subcutaneous Fat | Concentrate | Lower | No Significant Difference | |

| Semitendinosus Muscle | Pasture | Not Significantly Different | No Significant Difference | |

| Semitendinosus Muscle | Concentrate | Not Significantly Different | No Significant Difference |

Table 3: Factors Influencing the Conversion of this compound to Rumenic Acid

| Factor | Effect on Conversion | Notes | Reference |

| Dietary Linoleic Acid | Increases precursor (this compound) availability | Linoleic acid is a precursor for this compound synthesis in the rumen. | |

| Dietary Linolenic Acid | Increases precursor (this compound) availability | Linolenic acid is a precursor for this compound synthesis in the rumen. | |

| Forage-to-Concentrate Ratio | Higher forage content can increase this compound production in the rumen. | Affects rumen microbial populations and biohydrogenation pathways. | |

| Genetic Factors | Differences observed between cattle breeds. | Influences the expression and activity of the SCD1 enzyme. | |

| Lactation Stage | Can modulate SCD1 activity in the mammary gland. | Hormonal changes during lactation can affect enzyme expression. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic conversion of this compound to rumenic acid.

Lipid Extraction from Tissue Samples

This protocol is a modification of the Folch method for total lipid extraction.

Materials:

-

Tissue sample (e.g., liver, adipose, muscle)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass homogenization tubes

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes with screw caps

-

Nitrogen gas supply

Procedure:

-

Weigh approximately 50-100 mg of frozen tissue.

-

Add the tissue to a glass homogenization tube.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Homogenize the tissue until a uniform suspension is achieved.

-

Transfer the homogenate to a glass centrifuge tube.

-

Add 0.5 mL of 0.9% NaCl solution to the tube.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Resuspend the lipid extract in a known volume of chloroform for storage at -20°C.

Fatty Acid Methylation

This protocol describes the preparation of fatty acid methyl esters (FAMEs) for gas chromatography analysis using boron trifluoride (BF3)-methanol.

Materials:

-

Lipid extract

-

0.5 M NaOH in methanol

-

14% Boron trifluoride (BF3) in methanol

-

Hexane

-

Saturated NaCl solution

-

Screw-cap glass tubes with Teflon liners

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Transfer the dried lipid extract to a screw-cap glass tube.

-

Add 1 mL of 0.5 M NaOH in methanol.

-

Heat the tube at 100°C for 5 minutes.

-

Cool the tube to room temperature.

-

Add 2 mL of 14% BF3 in methanol.

-

Heat the tube at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 2 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs and transfer it to a GC vial for analysis.

Gas Chromatography (GC) Analysis of FAMEs

This is a general protocol for the analysis of FAMEs, including vaccenic and rumenic acids, by gas chromatography with flame ionization detection (GC-FID).

Instrumentation and Columns:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Highly polar capillary column, such as a SP-2560 (100 m x 0.25 mm i.d., 0.20 µm film thickness) or a similar biscyanopropyl polysiloxane column, is recommended for optimal separation of trans and conjugated fatty acid isomers.

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Detector Temperature: 260°C

-

Carrier Gas: Helium or Hydrogen

-

Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes

-

Ramp 1: Increase to 240°C at 4°C/min

-

Hold at 240°C for 20 minutes

-

-

Injection Volume: 1 µL

-

Split Ratio: 100:1

Data Analysis:

-

Identify FAME peaks by comparing their retention times with those of known standards.

-

Quantify the amount of each fatty acid by comparing the peak area to that of an internal standard and using calibration curves generated from standards of known concentration.

Stearoyl-CoA Desaturase (SCD1) Activity Assay in Microsomes

This protocol is for measuring SCD1 activity in isolated liver microsomes.

Materials:

-

Isolated liver microsomes

-

100 mM Phosphate buffer (pH 7.4)

-

[1-14C]-Vaccenoyl-CoA (or other suitable labeled substrate)

-

NADH

-

ATP

-

Coenzyme A

-

Bovine serum albumin (fatty acid-free)

-

Reaction termination solution (e.g., 10% KOH in methanol)

-

Scintillation counter and scintillation fluid

Procedure:

-

Microsome Preparation: Isolate microsomes from liver tissue by differential centrifugation. A general procedure can be found in the provided reference.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Phosphate buffer

-

Microsomal protein (e.g., 50-100 µg)

-

NADH (e.g., 1 mM)

-

ATP (e.g., 2.5 mM)

-

Coenzyme A (e.g., 0.1 mM)

-

Bovine serum albumin (e.g., 0.2%)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding the radiolabeled substrate (e.g., [1-14C]-Vaccenoyl-CoA) to a final concentration of e.g., 20 µM.

-

Incubation: Incubate at 37°C for a specific time (e.g., 15-30 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by adding the termination solution.

-

Saponification and Extraction: Saponify the lipids and extract the fatty acids as described in the fatty acid methylation protocol (steps 2-3 and 8-11, modified for smaller volumes).

-

Quantification: Quantify the amount of radiolabeled product (rumenic acid) formed using a scintillation counter.

-

Calculate Activity: Express SCD1 activity as pmol or nmol of product formed per minute per mg of microsomal protein.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

References

A Technical Guide to Vaccenic Acid in Dairy and Meat Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of vaccenic acid (VA), the most abundant naturally occurring trans fatty acid found in ruminant-derived food products.[1] It details its concentration in various dairy and meat sources, outlines the analytical methodologies for its quantification, and explores its known biological signaling pathways. This document is intended to serve as a comprehensive resource for professionals in research and development.

Quantitative Analysis of this compound Concentration

This compound is formed through the biohydrogenation of polyunsaturated fatty acids by microorganisms in the rumen of animals like cows and sheep.[2][3] Consequently, its concentration varies in meat and dairy products based on factors such as the animal's diet.[4][5] Grass-fed animals, for instance, tend to produce milk and meat with higher levels of this compound compared to their grain-fed counterparts.

The following tables summarize the concentration of this compound found in common dairy and meat products, as reported in various studies. Concentrations are presented as a percentage of total fatty acids or in milligrams per gram (mg/g) of fat.

Table 1: Concentration of this compound in Dairy Products

| Dairy Product | Concentration (% of Total Fatty Acids) | Concentration (mg/g of Fat) | Reference |

| Butter | 4.37% | - | |

| Cheese | 3.64% - 3.71% | - | |

| Milk Fat (Control Diet) | - | 21 mg/g | |

| Milk Fat (Soybean Oil Diet) | - | 45 mg/g | |

| Milk Fat (Grazing - Control) | 2.38% | 23.8 mg/g | |

| Milk Fat (Grazing - Rice Bran) | 3.11% | 31.1 mg/g |

Table 2: Concentration of this compound in Meat Products

| Meat Product | Concentration (% of Total Fatty Acids) | Reference |

| Ground Beef | 1.09% - 1.13% |

Experimental Protocols for this compound Quantification

Accurate quantification of this compound and other trans fatty acid isomers is critical for research. The standard methodology involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography.

Sample Preparation and Lipid Extraction

-

Homogenization : Solid samples (e.g., meat, cheese) are first homogenized to ensure a representative sample.

-

Lipid Extraction : Total lipids are extracted from the sample matrix. Common established methods include:

-

Bligh and Dyer Method : A technique using a chloroform-methanol-water solvent system.

-

Folch Extraction : Utilizes a chloroform-methanol mixture followed by a washing step.

-

AOAC Official Method 996.06 : A standardized protocol involving hydrolysis with ammonium hydroxide and ethanol, followed by extraction with a hexane/isopropanol solution.

-

Fatty Acid Derivatization (Transesterification)

To enable analysis by gas chromatography, the extracted lipids (primarily triglycerides) must be converted into volatile fatty acid methyl esters (FAMEs).

-

Base-Catalyzed Methylation : This is a widely used and rapid method. A solution of sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) in methanol is added to the lipid extract and heated (e.g., at 50°C for 20 minutes) to form FAMEs.

-

Acid-Catalyzed Methylation : In some cases, a subsequent acid-catalyzed step using reagents like boron trifluoride (BF₃) in methanol or acetylchloride-methanol is employed to ensure complete methylation, especially for free fatty acids.

Chromatographic Analysis

Gas chromatography (GC) is the definitive technique for separating and quantifying FAMEs.

-

Pre-separation (Optional but Recommended) : To achieve accurate isomer-specific quantification, cis- and trans-fatty acids can be pre-separated using silver-ion chromatography, either through Silver-Ion Solid-Phase Extraction (Ag-SPE) or Silver-Ion Thin-Layer Chromatography (Ag-TLC). This step removes interfering cis-isomers.

-

Gas Chromatography (GC) System :

-

Column : A highly polar capillary column is essential for separating positional and geometric isomers of fatty acids. Columns such as a 100m CP-Sil 88 or SP-2560 are frequently recommended.

-

Injection : A sample of the FAMEs dissolved in a solvent like hexane is injected into the GC.

-

Detection :

-

Flame Ionization Detector (FID) : The most common detector for quantifying fatty acids, offering a wide linear range.

-

Mass Spectrometry (MS) : GC-MS or comprehensive two-dimensional GC with time-of-flight mass spectrometry (GCxGC-TOFMS) provides definitive identification of fatty acid isomers based on their mass spectra, complementing the quantification by FID.

-

-

-

Quantification : The concentration of this compound is determined by comparing the peak area from the sample chromatogram to that of a certified reference standard.

Biological Signaling Pathways

This compound is not merely an inert dietary fat; it participates in metabolic processes and signaling cascades. Research has highlighted its conversion to another bioactive fatty acid and its potential interaction with key cellular receptors.

Conversion to Rumenic Acid (CLA)

In mammals, including humans, this compound serves as the primary dietary precursor for rumenic acid (cis-9, trans-11 conjugated linoleic acid), a CLA isomer with numerous reported health benefits. This conversion is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1), also known as Delta-9-desaturase. Studies have shown that approximately 19% of dietary this compound is converted to rumenic acid in humans, making dietary intake of VA a significant contributor to the body's pool of this specific CLA.

PPAR Activation and Endocannabinoid System Modulation

Emerging evidence suggests that the biological effects of this compound may be linked to its role as a signaling molecule.

-

PPAR Activation : Some of the anti-inflammatory and lipid-lowering effects of VA have been proposed to be associated with its ability to act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. These nuclear receptors are master regulators of lipid metabolism and inflammation.

-

Endocannabinoid System : this compound has been shown to modulate levels of endocannabinoids (ECs), which are lipid-derived signaling molecules. In one study, dietary VA increased the intestinal concentration of the endocannabinoid anandamide (AEA) and related N-acylethanolamines (OEA, PEA), while simultaneously decreasing levels of 2-arachidonoylglycerol (2-AG) in the liver and adipose tissue. This suggests that VA can influence the EC system, which plays a critical role in regulating energy balance, inflammation, and intestinal function.

References

- 1. Vaccenic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. metabolon.com [metabolon.com]

- 3. High this compound Content in Beef Fat Attenuates High Fat and High Carbohydrate Western Diet Induced Changes in Lipid Metabolism and Gut Microbiota in Pigs [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. Fatty Acid Composition of Grain- and Grass-Fed Beef and Their Nutritional Value and Health Implication - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of cis- and trans-Vaccenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaccenic acid, an 18-carbon monounsaturated fatty acid, exists as two primary geometric isomers: cis-vaccenic acid (c-VA) and trans-vaccenic acid (t-VA). These isomers, while structurally similar, exhibit distinct natural occurrences, biosynthetic pathways, and biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of c-VA and t-VA, with a focus on their presence in nature. It is designed to be a valuable resource for researchers, scientists, and drug development professionals interested in the roles of these fatty acids in nutrition, metabolism, and disease. The guide presents quantitative data in structured tables, details relevant experimental protocols, and visualizes key pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Introduction

Cis- and trans-vaccenic acid are positional and geometric isomers of octadecenoic acid. Trans-vaccenic acid ((11E)-11-octadecenoic acid) is a naturally occurring trans fatty acid predominantly found in the fat of ruminant animals and dairy products.[1][2] Its name is derived from the Latin word vacca, meaning cow.[3] In contrast, cis-vaccenic acid ((11Z)-11-octadecenoic acid) is less common in the human diet and is primarily found in certain plant oils and is a product of bacterial metabolism.[3][4] The distinct origins and metabolic fates of these isomers have led to growing interest in their respective physiological effects. This guide aims to provide a detailed technical comparison of their natural occurrence, analytical determination, and biological significance.

Natural Occurrence and Quantitative Data

The distribution of cis- and trans-vaccenic acid in nature is markedly different. Trans-vaccenic acid is a signature fatty acid of ruminant fats, while cis-vaccenic acid is found in more niche sources.

Trans-Vaccenic Acid

Trans-vaccenic acid is the most abundant trans fatty acid in products derived from ruminant animals such as cows, sheep, and goats. It is formed as an intermediate in the biohydrogenation of polyunsaturated fatty acids, like linoleic acid, by bacteria in the rumen. Consequently, it is present in milk, butter, cheese, beef, and lamb. The concentration of t-VA in these products can vary based on the animal's diet, with grass-fed animals generally having higher levels.

Cis-Vaccenic Acid

Cis-vaccenic acid is less prevalent in the food chain. One of the most notable plant-based sources is sea buckthorn (Hippophae rhamnoides) oil. It is also synthesized by various bacteria, including some species of Lactobacillus, as a component of their cell membrane lipids.

Quantitative Data Summary

The following tables summarize the quantitative data on the occurrence of cis- and trans-vaccenic acid in various natural sources.

| Table 1: Concentration of trans-Vaccenic Acid in Ruminant Products | |

| Source | Concentration Range (% of total fatty acids) |

| Dairy Milk | 0.4 - 4.0 |

| Butter | ~3.0 (by weight) |

| Beef (grass-fed) | Higher concentrations than grain-fed |

| Lamb (grass-fed) | Higher concentrations than beef |

| Human Milk | Varies with maternal diet |

| Table 2: Concentration of cis-Vaccenic Acid in Natural Sources | |

| Source | Concentration Range (% of total fatty acids) |

| Sea Buckthorn (Hippophae rhamnoides) Oil | Varies, can be a significant component |

| Lactobacillus acidophilus | Detected as a bioactive compound |

| Mango Pulp | Present in lipid fraction |

Experimental Protocols

Accurate quantification and differentiation of cis- and trans-vaccenic acid isomers are critical for research. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique employed for this purpose.

General Workflow for Fatty Acid Analysis

The general workflow for analyzing the fatty acid composition of a biological sample involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Detailed GC-MS Protocol for this compound Isomer Separation

Objective: To separate and quantify cis- and trans-vaccenic acid methyl esters in a food matrix.

1. Lipid Extraction (Folch Method):

-

Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Collect the lower chloroform phase containing the lipids and evaporate the solvent under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the extracted lipids, add 2 mL of 0.5 M methanolic NaOH.

-

Heat at 100°C for 5 minutes.

-

Add 3 mL of 14% boron trifluoride (BF3) in methanol and heat at 100°C for 30 minutes.

-

After cooling, add 2 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B or similar.

-

Column: Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.20 µm film thickness) is recommended for optimal separation of fatty acid isomers.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 min.

-

Ramp 1: Increase to 240°C at 4°C/min.

-

Hold at 240°C for 20 min.

-

-

Mass Spectrometer: Agilent 5977A or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Identification: FAMEs are identified by comparing their retention times with those of authentic standards and their mass spectra with libraries (e.g., NIST).

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes to that of an internal standard (e.g., C17:0 or C19:0) of a known concentration.

Biosynthesis and Signaling Pathways

Biosynthesis of cis-Vaccenic Acid in Bacteria (Anaerobic Pathway)

Many bacteria synthesize unsaturated fatty acids, including cis-vaccenic acid, through an anaerobic pathway. This pathway introduces a double bond into the growing acyl chain.

References

health implications of dietary vaccenic acid intake

An In-depth Technical Guide on the Health Implications of Dietary Vaccenic Acid Intake

Introduction

This compound (VA), or (E)-octadec-11-enoic acid, is the most abundant naturally occurring trans fatty acid (TFA) found in ruminant-derived products such as milk, butter, cheese, and beef[1][2][3]. It is produced by the bacterial biohydrogenation of polyunsaturated fatty acids, like linoleic acid, in the rumen of animals such as cows and sheep[2][4]. Unlike industrially produced TFAs (iTFAs), which are formed during the partial hydrogenation of vegetable oils and are widely recognized for their adverse health effects, the physiological impacts of ruminant-derived TFAs like VA are distinct and multifaceted. VA also serves as a dietary precursor for the endogenous synthesis of cis-9, trans-11 conjugated linoleic acid (c9,t11-CLA), a bioactive fatty acid with its own health implications. This technical guide provides a comprehensive overview of the current scientific understanding of dietary this compound's health implications, focusing on metabolic health, cardiovascular disease, inflammation, and oncology, tailored for researchers, scientists, and drug development professionals.

Metabolic Health Implications

Research suggests that VA has several positive effects on metabolic health, particularly in the context of metabolic syndrome, though findings are not uniformly consistent. Studies in animal models have shown that VA can help attenuate dyslipidemia, fatty liver disease, and low-grade inflammation.

Key findings include:

-

Adipose Tissue Modulation: In obese fa/fa Zucker rats, dietary supplementation with 1.5% (w/w) VA for 8 weeks resulted in an approximate 7% reduction in adipocyte size and a lower epididymal fat-to-body weight ratio compared to controls.

-

Insulin Sensitivity: The effects of VA on insulin sensitivity are mixed. Some studies report that VA improves insulin sensitivity and increases glucose turnover. For example, VA application on human islets increased the mRNA expression of GPR40, a key component in insulin secretion pathways. However, other studies in obese rats found no significant changes in insulin signaling, fasting glycemia, or oral glucose tolerance.

-

Lipid Metabolism: VA has been shown to have hypolipidemic effects. In JCR:LA-cp rats, a model for metabolic syndrome, a diet containing 1% (w/w) VA reduced the endocannabinoid 2-arachidonoylglycerol (2-AG) in the liver and visceral adipose tissue, which is associated with improved lipid profiles.

Table 1: Quantitative Data on Metabolic Effects of this compound

| Parameter | Model System | VA Dosage | Duration | Outcome | Reference |

| Adipocyte Size | fa/fa Zucker rats | 1.5% (w/w) of diet | 8 weeks | ~7% smaller than controls | |

| Epididymal Fat:Body Weight Ratio | fa/fa Zucker rats | 1.5% (w/w) of diet | 8 weeks | Lower than control group | |

| 2-Arachidonoylglycerol (Liver) | JCR:LA-cp rats | 1% (w/w) of diet | 8 weeks | 83% reduction vs. control | |

| 2-Arachidonoylglycerol (Visceral Adipose) | JCR:LA-cp rats | 1% (w/w) of diet | 8 weeks | 86% reduction vs. control | |

| Oleoylethanolamide (Visceral Adipose) | JCR:LA-cp rats | 1% (w/w) of diet | 8 weeks | 59% reduction vs. control | |

| Postprandial Triglyceride Response | Low-birth-weight swine on HFHC diet | 1.7% (w/w) of diet | N/A | Substantial decrease in incremental AUC | |

| GPR40 mRNA Expression | Human Islets (in vitro) | N/A | N/A | Increased expression |

Cardiovascular Disease (CVD) Implications

The impact of VA on cardiovascular health is a subject of ongoing research, with human clinical trials presenting conflicting results compared to animal studies. While some animal models suggest protective effects, human studies indicate that high intake of VA may adversely affect lipoprotein profiles, similar to iTFAs.

Key findings include:

-

Lipoprotein Profile: A double-blind, randomized controlled trial in 106 healthy adults found that a diet providing ~3% of energy from VA for 24 days significantly increased total cholesterol (TC), LDL cholesterol, the TC:HDL ratio, and apolipoprotein B compared to a control diet. The same study also noted that VA increased HDL cholesterol and apolipoprotein AI, an effect not seen with iTFAs.

-

Atherosclerosis: In contrast to human lipoprotein data, one animal study reported that a diet including VA helped protect against atherosclerotic plaque buildup in arteries, with reductions of as much as 31%.

-

Cis-Vaccenic Acid: It is important to distinguish between trans-vaccenic acid and its stereoisomer, cis-vaccenic acid. Some studies have reported an inverse association between red blood cell or plasma levels of cis-vaccenic acid and the risk of myocardial infarction and heart failure with antecedent coronary heart disease.

Table 2: Quantitative Data on Cardiovascular Effects of this compound

| Parameter | Model System | VA Dosage | Duration | Outcome vs. Control | Reference |

| Total Cholesterol (TC) | Healthy Adults | ~3% of energy | 24 days | Increased (2-6% change) | |

| LDL Cholesterol | Healthy Adults | ~3% of energy | 24 days | Increased (2-6% change) | |

| TC:HDL Ratio | Healthy Adults | ~3% of energy | 24 days | Increased (2-6% change) | |

| Apolipoprotein B | Healthy Adults | ~3% of energy | 24 days | Increased (2-6% change) | |

| HDL Cholesterol | Healthy Adults | ~3% of energy | 24 days | Increased (2-6% change) | |

| Apolipoprotein AI | Healthy Adults | ~3% of energy | 24 days | Increased (2-6% change) | |

| Lipoprotein(a) | Healthy Adults | ~3% of energy | 24 days | Increased (2-6% change) | |

| Atherosclerotic Plaque | Animal Model | N/A | N/A | 31% reduction in arterial plaque | |

| HDL Cholesterol (in women with BMI ≥ 25) | Women | Enriched VA butter | N/A | 5.2% decrease |

Anti-Inflammatory Effects

VA has demonstrated anti-inflammatory properties in various experimental models. These effects may be linked to its ability to activate PPARγ-regulated pathways and modulate the endocannabinoid system.

Key findings include:

-

Cytokine Modulation: In fa/fa Zucker rats, VA supplementation led to a 1.4-fold increase in the anti-inflammatory cytokine IL-10 in epididymal adipose tissue. In intestinal models, VA treatment has been shown to decrease the expression of key inflammatory markers TNFα and IL-1β.

-

Endocannabinoid System: Dietary VA influences the endocannabinoid system, which plays a role in inflammation. In the JCR:LA-cp rat model, VA supplementation increased jejunal concentrations of the anti-inflammatory N-acylethanolamines, including anandamide, oleoylethanolamide, and palmitoylethanolamide.

-

Arthritis Model: In a mouse model of collagen-induced arthritis, dietary VA was shown to reduce arthritis severity by 29%, an effect linked to its conversion to c9,t11-CLA.

Table 3: Quantitative Data on Anti-Inflammatory Effects of this compound

| Parameter | Model System | VA Dosage | Duration | Outcome vs. Control | Reference |

| IL-10 Protein (Adipose) | fa/fa Zucker rats | 1.5% (w/w) of diet | 8 weeks | 1.4-fold increase | |

| Adipophilin Protein (Adipose) | fa/fa Zucker rats | 1.5% (w/w) of diet | 8 weeks | 1.7-fold increase | |

| Anandamide (Jejunum) | JCR:LA-cp rats | 1% (w/w) of diet | 8 weeks | Significantly increased | |

| Oleoylethanolamide (Jejunum) | JCR:LA-cp rats | 1% (w/w) of diet | 8 weeks | Significantly increased | |

| Palmitoylethanolamide (Jejunum) | JCR:LA-cp rats | 1% (w/w) of diet | 8 weeks | Significantly increased | |

| Arthritis Severity | Collagen-Induced Arthritic Mice | 0.5% of diet | N/A | 29% reduction | |

| Arthritis Incidence | Collagen-Induced Arthritic Mice | 0.5% CLAc9t11 or CLAt10c12 | Pre-development | At least 39% decrease |

Anti-Cancer Effects

Emerging research highlights a promising role for VA in oncology, particularly in enhancing anti-tumor immunity. These findings contrast with some older epidemiological studies that suggested a potential link between VA intake and increased cancer risk.

Key findings include:

-

Enhanced T-Cell Function: A recent study published in Nature revealed that VA enhances the ability of CD8+ T cells to infiltrate tumors and kill cancer cells. In mouse models of melanoma and colon cancer, a VA-enriched diet significantly reduced tumor growth potential and increased the infiltration of CD8+ T cells into the tumors.

-

Immunotherapy Response: The same study found that human cancer patients with higher circulating levels of VA responded better to immunotherapy (CAR-T cell therapy). In vitro, VA enhanced the ability of an immunotherapy drug to kill leukemia cells.

-

Direct Anti-proliferative Effects: In vitro studies have shown that VA can directly inhibit the growth of cancer cells. Treatment with VA inhibited the proliferation of MCF-7 human breast adenocarcinoma cells by down-regulating the expression of the anti-apoptotic protein Bcl-2 and procaspase-9. It has also been shown to inhibit the growth of HT-29 human colon adenocarcinoma cells.

Table 4: Quantitative Data on Anti-Cancer Effects of this compound

| Parameter | Model System | VA Dosage/Level | Outcome | Reference |

| Tumor Growth (Melanoma & Colon Cancer) | Mouse Models | VA-enriched diet | Significantly reduced potential | |

| CD8+ T Cell Infiltration | Mouse Models | VA-enriched diet | Increased in tumors | |

| Immunotherapy Response | Leukemia Patients | Higher blood TVA levels | Better response to treatment | |

| Cell Proliferation | MCF-7 Breast Cancer Cells (in vitro) | N/A | Inhibited | |

| Cell Growth | HT-29 Colon Cancer Cells (in vitro) | Milk lipids with VA | Inhibited |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through multiple signaling pathways. Its ability to influence lipid metabolism, inflammation, and immune responses is linked to its role as a signaling molecule and a precursor to other bioactive compounds.

Diagram 1: PPARγ and Endocannabinoid Signaling

Caption: VA signaling via PPARγ activation and endocannabinoid modulation.

Diagram 2: T-Cell Mediated Anti-Tumor Immunity

Caption: Mechanism of VA-enhanced anti-tumor immunity via CD8+ T cells.

Experimental Methodologies

Reproducibility and standardization are critical in nutritional science. Below are synthesized protocols based on methodologies cited in the literature for key experiments involving this compound.

Animal Feeding Study Protocol (Rodent Model)

This protocol is a composite based on studies investigating metabolic and inflammatory effects.

-

Animal Model: Select a relevant model, such as the JCR:LA-cp rat for metabolic syndrome or the fa/fa Zucker rat for obesity and insulin resistance. House animals in a controlled environment (12h light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

-

Acclimatization: Allow a 1-2 week acclimatization period upon arrival.

-

Diet Formulation:

-

Control Diet: Prepare a purified, isocaloric control diet (e.g., AIN-93G based). Ensure a constant polyunsaturated to saturated fatty acid (PUFA/SFA) ratio and n-6/n-3 ratio across all diets.

-

VA-Enriched Diet: Prepare the experimental diet by replacing a portion of a control fatty acid (e.g., oleic acid) with purified this compound to achieve the target concentration, typically 1-1.5% (w/w) of the total diet. Confirm final fatty acid composition of all diets via gas chromatography.

-

-

Experimental Design: Randomly assign animals to dietary groups (e.g., Control vs. VA). A typical study duration is 8 weeks. Monitor feed intake and body weight regularly.

-

Endpoint Collection and Analysis:

-

Blood Collection: Collect fasting blood samples via cardiac puncture or tail vein at the end of the study. Analyze plasma for lipids (TC, HDL, LDL, triglycerides), glucose, and insulin.

-

Tissue Harvesting: Euthanize animals and rapidly excise and weigh key organs (liver, heart) and adipose tissue depots (epididymal, visceral). Flash-freeze samples in liquid nitrogen and store at -80°C.

-

Molecular Analysis:

-

RNA Isolation: Isolate total RNA from tissues using a TRIzol-based method.

-

Gene Expression: Perform quantitative real-time PCR (qRT-PCR) to measure the expression of target genes (e.g., TNFα, IL-1β, FAAH) relative to a housekeeping gene (e.g., β-actin).

-

Protein Analysis: Use Western blotting to quantify protein levels (e.g., IL-10, adipophilin) in tissue lysates.

-

Lipid Analysis: Perform lipid extraction and analysis using techniques like gas chromatography-mass spectrometry (GC-MS) to quantify endocannabinoids and other fatty acids.

-

-

Diagram 3: Workflow for an Animal Feeding Study

Caption: Generalized workflow for a VA rodent dietary intervention study.

Human Intervention Trial Protocol (Crossover Design)

This protocol is a composite based on a study investigating the effects of VA on CVD risk factors.

-

Study Population: Recruit healthy, normolipidemic adult volunteers. Define clear inclusion/exclusion criteria (e.g., age range, BMI, lipid levels, absence of chronic disease). Obtain written informed consent from all participants.

-

Study Design: Employ a double-blind, randomized, crossover design. This design is powerful as each participant serves as their own control. The study would consist of multiple dietary periods (e.g., four periods: Control, VA, iTFA, CLA) of a set duration (e.g., 24 days each).

-

Dietary Control:

-

Provide all foods and beverages to be consumed by the participants during the intervention periods to ensure strict dietary control.

-

Design all diets to be isocaloric and matched for macronutrient composition (e.g., 34% of energy from fat).

-

The only variable between diets should be the specific fatty acid profile. For example, stearic acid in the control diet is replaced with VA (~3% of energy), iTFA (~3% of energy), or c9,t11-CLA (1% of energy) in the respective experimental diets.

-

-

Intervention Schedule: Participants consume one of the randomly assigned diets for the specified period. A washout period between dietary phases may be included, although some designs may be continuous.

-

Data and Sample Collection:

-

Collect fasting blood samples at baseline (before the first diet) and at the end of each dietary period.

-

Process blood to separate plasma and serum; store at -80°C until analysis.

-

-

Biochemical Analysis:

-

Analyze plasma for a full lipoprotein panel: TC, LDL-C, HDL-C, triglycerides.

-

Measure apolipoproteins (ApoA1, ApoB) and other CVD risk markers like lipoprotein(a) using standardized and validated assays (e.g., ELISA).

-

-

Statistical Analysis: Use appropriate statistical models (e.g., mixed-effects models) to compare the effects of the different diets on the measured outcomes, accounting for the crossover design.

Summary and Future Directions